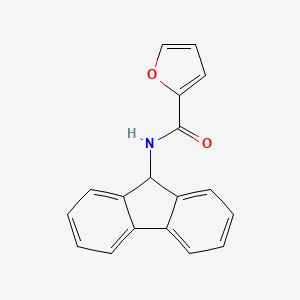

N-(9H-fluoren-9-yl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13NO2 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

N-(9H-fluoren-9-yl)furan-2-carboxamide |

InChI |

InChI=1S/C18H13NO2/c20-18(16-10-5-11-21-16)19-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-11,17H,(H,19,20) |

InChI Key |

FLSIFYFDBRITBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 9h Fluoren 9 Yl Furan 2 Carboxamide

Direct Amide Bond Formation

The most straightforward route to N-(9H-fluoren-9-yl)furan-2-carboxamide involves the direct coupling of the constituent carboxylic acid and amine. This method hinges on the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

The core reaction for synthesizing the title compound is the condensation between furan-2-carboxylic acid and 9-aminofluorene (B152764). In this reaction, the carboxyl group of furan-2-carboxylic acid is converted into a more reactive species that can readily react with the amino group of 9-aminofluorene to form the amide linkage. This approach is fundamental to the synthesis of a wide range of furan-2-carboxamide derivatives. nih.gov The synthetic sequence typically involves the activation of furoic acid, followed by the addition of the amine component. nih.gov

To facilitate the amide bond formation, which does not occur spontaneously, activating agents are crucial. researchgate.net One of the most effective and commonly used activating agents for this type of synthesis is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov CDI reacts with furan-2-carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. nih.gov The use of CDI is advantageous as the byproducts, imidazole (B134444) and carbon dioxide, are easily removed from the reaction mixture.

The general mechanism involving CDI activation is as follows:

Activation Step: Furan-2-carboxylic acid reacts with CDI, releasing imidazole and CO2 to form an N-acylimidazole intermediate.

Coupling Step: The fluorenyl amine (e.g., 9-aminofluorene) attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate.

Product Formation: The tetrahedral intermediate collapses, eliminating the imidazole molecule to yield the final amide product, this compound.

While strong bases are sometimes required in amide coupling reactions, the CDI-mediated approach often proceeds efficiently without the need for additional base catalysis, simplifying the reaction setup and purification process. nih.gov

The efficiency of the amide linkage formation is highly dependent on the reaction conditions. Key parameters that are typically optimized include the solvent, temperature, and reaction time. For the synthesis of related furan-2-carboxamides, tetrahydrofuran (B95107) (THF) has been identified as a suitable solvent. nih.gov The reaction is often carried out at a moderately elevated temperature, such as 45 °C, to ensure a reasonable reaction rate without promoting side reactions or decomposition of the reactants. nih.gov

Reaction times can vary, but are typically in the range of several hours to overnight to ensure the completion of the coupling. nih.gov For instance, the activation of the carboxylic acid with CDI is often allowed to proceed for 1-2 hours before the amine is added, after which the reaction continues for another 18-20 hours to maximize the yield of the amide product. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of furan-2-carboxamides using CDI.

| Parameter | Condition | Rationale |

| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | Forms a highly reactive intermediate; byproducts are easily removed. |

| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants; appropriate boiling point for reaction temperature. |

| Temperature | 45 °C | Balances reaction rate and stability of reactants/products. |

| Reaction Time | Activation: 1-2 hours; Coupling: 18-20 hours | Ensures complete formation of the activated species and subsequent amide. |

Diversity-Oriented Synthesis Approaches for this compound Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse molecules, which can be screened for various biological activities. cam.ac.uk This approach has been applied to the synthesis of furan-2-carboxamides to explore their chemical space. researchgate.netnih.gov The core idea is to systematically vary different components of the molecule. cam.ac.uk

In the context of this compound, a DOS approach would involve a modular synthesis where the furan-2-carboxylic acid core is coupled with a variety of fluorenyl amine derivatives. researchgate.net For example, substitutions could be introduced on the fluorene (B118485) ring to create a library of analogs. Furthermore, different linkers could be inserted between the furan (B31954) and the amine moiety to modulate the properties of the final compounds. nih.gov

A study on related furan-2-carboxamides employed a DOS strategy by using four different linkers and coupling them with various substituted benzoic acids, resulting in four series of molecules. nih.gov This build/couple/pair algorithm allows for the rapid generation of a multitude of derivatives from a few common starting materials. cam.ac.uk

Chemo- and Regioselective Synthesis of this compound Derivatives

When synthesizing more complex derivatives of this compound that contain multiple functional groups, chemo- and regioselectivity become critical. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the control of the position at which a reaction occurs.

For instance, if a derivative with substituents on the furan ring is desired, a regioselective synthesis would be necessary to install the substituent at a specific position (e.g., C3, C4, or C5) without affecting the carboxylic acid group at C2. Metalloradical cyclization methods, for example, have been developed for the regioselective synthesis of multisubstituted furans from alkynes and α-diazocarbonyls, which could serve as precursors to the desired substituted furan-2-carboxylic acids. nih.gov Similarly, regioselective functionalization of the fluorene scaffold, for example through directed C-H activation, could be employed prior to the coupling reaction to generate specific isomers.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for amide bond formation. Furan-2-carboxylic acid itself can be derived from biomass, specifically from the oxidation of furfural (B47365), which is produced from agricultural waste. wikipedia.orgunive.it This positions the furan moiety as a renewable building block.

Key areas for greening the synthesis of this compound include:

Alternative Solvents: Replacing conventional volatile organic solvents like THF with greener alternatives such as acetonitrile (B52724) or bio-based solvents. scielo.br

Catalytic Methods: Developing catalytic methods that avoid the use of stoichiometric activating agents like CDI. For example, some methods utilize catalytic amounts of boric acid or other catalysts for direct amidation, although this often requires higher temperatures. researchgate.net

One-Pot Procedures: Designing one-pot syntheses that minimize workup and purification steps, thereby reducing solvent waste and energy consumption. nih.govrsc.org Recent advancements have shown the possibility of direct amide bond formation from carboxylic acids and amines in a one-pot process that relies on the formation of thioester intermediates, inspired by nature. nih.govrsc.org

Process Intensification: The use of continuous flow chemistry for the synthesis of precursors, such as 9-substituted fluorene derivatives, can significantly reduce the environmental impact factor (E-factor) compared to traditional batch processes. rsc.org

These sustainable strategies aim to reduce the environmental footprint of the synthesis while maintaining high efficiency and yield.

Advanced Spectroscopic Characterization and Structural Elucidation of N 9h Fluoren 9 Yl Furan 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy provides unparalleled insight into the molecular structure of N-(9H-fluoren-9-yl)furan-2-carboxamide by mapping the chemical environments of its constituent ¹H and ¹³C nuclei.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the fluorenyl, furan (B31954), and amide functional groups. Structural confirmation is achieved through detailed analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J). theaspd.comtheaspd.com

Proton (¹H) NMR: The ¹H NMR spectrum can be divided into several key regions. The aromatic protons of the fluorenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.8 ppm. mdpi.com The single proton at the C9 position of the fluorenyl ring, being adjacent to the amide nitrogen, would likely appear as a distinct signal. The three protons of the furan ring are anticipated to resonate at characteristic chemical shifts, with the proton adjacent to the oxygen atom appearing at the most downfield position. mdpi.comchemicalbook.com The amide N-H proton is expected to show a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The spectrum would feature signals for the carbonyl carbon of the amide group, typically in the range of δ 156-165 ppm. mdpi.comnih.gov The carbons of the fluorenyl and furan rings would produce a series of signals in the aromatic region (δ 110-150 ppm). nih.govchemicalbook.com The unique C9 carbon of the fluorenyl group, bonded to the nitrogen, would also have a characteristic chemical shift.

A summary of the predicted ¹H and ¹³C NMR data is presented below.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Fluorenyl-H (aromatic) | 7.20 - 7.80 | m | C=O (Amide) | ~158.1 |

| Furan-H5 | ~7.90 | dd | Fluorenyl C (quaternary) | 140.0 - 145.0 |

| Furan-H3 | ~7.30 | dd | Furan C2/C5 | 145.0 - 148.0 |

| Furan-H4 | ~6.70 | dd | Fluorenyl/Furan CH | 112.0 - 130.0 |

| Fluorenyl-H9 | ~6.50 | d | Fluorenyl C9 | ~55.0 |

| Amide N-H | ~10.20 | br s |

While 1D NMR provides essential data, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning these signals and confirming the precise connectivity of the molecular fragments.

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, confirming the spin systems within the fluorenyl and furan rings. For instance, it would show the coupling between H3, H4, and H5 of the furan ring.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC: The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation between the fluorenyl C9 proton and the amide carbonyl carbon, as well as between the amide N-H proton and the furan ring carbons, thus confirming the this compound linkage.

Molecules containing amide bonds often exhibit restricted rotation around the C-N bond, leading to the existence of rotamers that may be observable on the NMR timescale. ox.ac.uk Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. numberanalytics.comblogspot.com

For this compound, VT-NMR experiments could be employed to investigate the rotational barrier of the amide bond. At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for each rotamer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. blogspot.com By analyzing the spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process using the Eyring equation. numberanalytics.com Exchange Spectroscopy (EXSY), a 2D NMR experiment, could further be used to unequivocally demonstrate the chemical exchange between the rotameric forms by observing off-diagonal cross-peaks connecting the exchanging sites.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₈H₁₃NO₂), HRMS is used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass, typically within a tolerance of a few parts per million (ppm). theaspd.com This high degree of accuracy definitively validates the molecular formula.

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₈H₁₃NO₂ | [M+H]⁺ | 276.10191 |

| [M+Na]⁺ | 298.08385 | |

| [M+K]⁺ | 314.05779 |

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. "Soft" ionization methods are generally preferred as they minimize fragmentation and produce a prominent molecular ion peak.

Electrospray Ionization (ESI): ESI is a widely used technique for polar molecules and is well-suited for amides. theaspd.comtheaspd.com It typically generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, which would be observed in the mass spectrum.

Direct Analysis in Real Time (DART): DART is another soft ionization method that allows for the analysis of samples in their native state with minimal preparation. nih.gov

Analysis of the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond. This would be expected to produce two primary fragment ions: one corresponding to the stable 9-fluorenyl cation (m/z 165.0699) and another related to the furan-2-carboxamide moiety. This fragmentation data provides direct evidence for the connectivity of the constituent parts of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and ascertain the vibrational modes of a molecule. For this compound, an IR spectrum would reveal characteristic absorption bands corresponding to its distinct structural components: the fluorene (B118485) moiety, the furan ring, and the central carboxamide linkage.

Although a specific spectrum for this compound is not available, the analysis of related furan-2-carboxamide derivatives allows for the prediction of key vibrational frequencies. Typically, the spectrum would be characterized by the following significant peaks:

N-H Stretching: A prominent band in the region of 3450-3300 cm⁻¹ would be expected, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations from the fluorene and furan rings would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretch of the single proton at the 9-position of the fluorene ring would also be in this region.

C=O Stretching (Amide I band): A strong, sharp absorption band between 1680-1630 cm⁻¹ is the hallmark of the carbonyl (C=O) stretching vibration of the amide group.

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears in the 1570–1515 cm⁻¹ range for secondary amides.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide would also contribute to bands in the fingerprint region.

Furan and Fluorene Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands related to the C=C and C-O stretching and bending vibrations of the furan and fluorene rings.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (R-CO-NH-R) | 3450 - 3300 | Medium |

| Aromatic C-H Stretch | Fluorene & Furan Rings | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Carboxamide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Carboxamide | 1570 - 1515 | Medium-Strong |

Note: The data in this table is predictive and based on characteristic values for similar functional groups, not on experimental data for the target compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis would determine the asymmetric unit, the crystal system, and the space group of the compound. Key parameters such as unit cell dimensions (a, b, c, α, β, γ) and the precise atomic coordinates of each atom would be established. This data would confirm the molecular connectivity and reveal the solid-state conformation, including the dihedral angles between the fluorene, furan, and amide planes. For instance, analysis of a related compound, 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile, showed that the fluorene and furan ring systems are nearly coplanar. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystallographic data would further allow for a detailed examination of how the molecules pack in the crystal lattice. This analysis focuses on identifying non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. For this compound, it is highly probable that intermolecular hydrogen bonds would form between the amide N-H donor and the carbonyl C=O oxygen acceptor of adjacent molecules, potentially leading to the formation of chains or sheets. Additionally, π-π stacking interactions between the aromatic fluorene and/or furan rings would likely play a significant role in stabilizing the crystal packing.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool that, derived from crystallographic data, allows for the visualization and quantification of intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact are highlighted. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this, the analysis would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. As no crystal structure is available, a Hirshfeld analysis cannot be performed.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions characteristic of its constituent chromophores: the fluorene system and the furan-2-carboxamide moiety. The fluorene ring is known to exhibit strong π→π* transitions. The conjugation involving the furan ring, the carbonyl group, and the amide nitrogen would also contribute to the electronic absorption profile. The spectrum would likely display multiple absorption bands in the UV region (typically 200-400 nm), with the exact wavelengths (λmax) and molar absorptivities (ε) being dependent on the solvent used. Without experimental data, a precise description of the electronic transitions is not possible.

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a CD spectrum. This section would only be applicable if chiral derivatives were synthesized, for instance, by introducing a stereocenter into the molecule. There is no information in the searched literature regarding the synthesis or chiroptical analysis of such chiral derivatives.

Reaction Mechanisms and Chemical Transformations of N 9h Fluoren 9 Yl Furan 2 Carboxamide

Reactivity of the Amide Functional Group in N-(9H-fluoren-9-yl)furan-2-carboxamide

The amide linkage is central to the structure of this compound, and its reactivity is influenced by both the adjacent furan (B31954) ring and the bulky fluorenyl group.

The furan-2-carboxamide scaffold is generally considered to be a stable chemical entity. It has been employed as a bioisosteric replacement for the more labile furanone ring in the design of bioactive molecules, a substitution intended to improve metabolic stability. nih.govresearchgate.netnih.gov This suggests that the amide bond in this compound possesses good stability under neutral aqueous conditions.

However, the N-(9H-fluoren-9-yl) group is functionally part of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is notably susceptible to cleavage under basic conditions. While specific hydrolytic stability studies on this compound are not extensively documented, it is anticipated that the amide bond could be cleaved under harsh acidic or basic conditions, leading to the formation of furan-2-carboxylic acid and 9-aminofluorene (B152764). In related benzofuran-2-carboxamides, it has been noted that functional groups sensitive to strongly acidic or basic hydrolysis are often incompatible with certain reaction conditions, necessitating milder methods for amide cleavage. mdpi.com

The derivatization of the this compound scaffold can be achieved through reactions targeting the amide bond. While direct esterification from the amide is not a typical transformation, derivatization via amidation and transamidation reactions is well-established for related compounds.

The synthesis of a diverse library of furan-2-carboxamide derivatives typically involves the activation of furan-2-carboxylic acid, often with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with a primary or secondary amine to form the desired amide. nih.gov This general approach is used to produce a wide array of substituted furan-2-carboxamides. researchgate.netmdpi.com

Furthermore, a transamidation procedure has been demonstrated for related benzofuran-2-carboxamides, which allows for the direct replacement of one amine component of the amide with another. mdpi.com This two-step, one-pot protocol involves activating the amide with reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by aminolysis with a new amine nucleophile. mdpi.com This strategy could theoretically be applied to this compound to replace the fluorenylamino moiety, thus creating new derivatives.

The table below summarizes the synthesis of various furan-2-carboxamide derivatives through amidation reactions, illustrating the versatility of this approach.

| Amine Reactant | Coupling Reagent | Product | Yield (%) | Reference |

| t-butylcarbazate | CDI | Tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | 90% | nih.gov |

| 1,4-diaminobenzene | CDI | N-(4-aminophenyl)furan-2-carboxamide | 59% | nih.gov |

| 2,2-diphenylethan-1-amine | Furan-2-carbonyl chloride | N-(2,2-diphenylethyl)furan-2-carboxamide | 93% | mdpi.com |

| Various amines | Boc₂O/DMAP (for transamidation) | Various N-substituted benzofuran-2-carboxamides | 60-91% | mdpi.com |

Reductive Transformations of the Amide and Carbonyl Moieties

Specific studies on the reductive transformation of this compound are not detailed in the available literature. However, based on general principles of organic chemistry, the amide and furan moieties are susceptible to reduction under specific conditions.

The amide functional group can typically be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the carboxamide into a secondary amine, yielding 9H-fluoren-9-yl(furan-2-yl)methanamine.

The furan ring itself is also prone to reduction. Catalytic hydrogenation, for instance, can saturate the heterocyclic ring to produce the corresponding tetrahydrofuran (B95107) derivative. The chemoselective reduction of one functional group in the presence of the other would present a significant synthetic challenge, as the furan ring is known to be sensitive to many reaction conditions, including some reductive processes.

Chemical Transformations of the Furan Heterocycle

The furan ring is an electron-rich aromatic heterocycle, which makes it highly reactive in a variety of chemical transformations that are distinct from those of the amide group.

The furan ring is significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com Electrophilic aromatic substitution on furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is better stabilized by resonance. chemicalbook.comquora.com In this compound, the C2 position is substituted with the carboxamide group. While the amide group is generally considered electron-withdrawing and thus deactivating, electrophilic attack would be directed to the available C5 position. Mild reaction conditions are typically required for electrophilic substitutions on furans to avoid polymerization or ring-opening side reactions. pearson.com

Nucleophilic aromatic substitution, in contrast, is uncommon for the electron-rich furan ring unless it is activated by the presence of strong electron-withdrawing groups.

The table below outlines common electrophilic substitution reactions and the typical conditions used for the furan ring.

| Reaction | Reagent(s) | Expected Product (Substitution at C5) | Reference |

| Nitration | Nitric acid / Acetic anhydride | N-(9H-fluoren-9-yl)-5-nitrofuran-2-carboxamide | numberanalytics.com |

| Bromination | Br₂ / Dioxane | N-(9H-fluoren-9-yl)-5-bromofuran-2-carboxamide | pearson.com |

| Sulfonation | SO₃ / Pyridine | 5-(N-(9H-fluoren-9-yl)carbamoyl)furan-2-sulfonic acid | youtube.com |

| Friedel-Crafts Acylation | Acyl halide / Lewis acid (mild) | N-(9H-fluoren-9-yl)-5-acylfuran-2-carboxamide | youtube.com |

Ring-Opening and Cycloaddition Reactions Involving the Furan Moiety

The aromaticity of furan is less pronounced than that of benzene, allowing it to undergo reactions that involve the disruption of the aromatic system, such as ring-opening and cycloaddition reactions.

Under acidic conditions, the furan ring is susceptible to hydrolytic ring-opening, which typically yields 1,4-dicarbonyl compounds. rsc.orgrsc.org The specific products would depend on the reaction conditions and the substituents present on the furan ring.

Furan and its derivatives are well-known to act as dienes in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. rsc.orgrsc.org The reactivity of the furan diene is influenced by its substituents; electron-withdrawing groups, such as the carboxamide group at the C2 position, generally decrease the reactivity of the diene. rsc.org However, even electron-poor furans like furfural (B47365) have been shown to participate in Diels-Alder reactions with reactive dienophiles such as maleimides, particularly when the reaction is conducted in an aqueous medium. tudelft.nl The reaction of this compound with a dienophile like N-phenylmaleimide would be expected to yield a 7-oxabicyclo[2.2.1]heptane derivative. These cycloaddition reactions can produce both endo and exo diastereomers, with the ratio often depending on the reaction temperature and substituents. rsc.org

Chemical Modifications of the Fluorenyl Substructure

The fused aromatic rings of the fluorene (B118485) core are susceptible to various chemical transformations that enable the introduction of new functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.

The fluorene nucleus is more reactive towards electrophiles than benzene. quora.com The planarity enforced by the methylene (B1212753) bridge enhances conjugation between the two phenyl rings, activating them towards electrophilic attack. quora.com The positions of substitution are highly regioselective, primarily occurring at the C-2, C-7, and C-4 positions, which are electronically enriched.

Nitration: The nitration of fluorene can be controlled to yield mono-, di-, or even trinitro derivatives depending on the reaction conditions. researchgate.netresearchgate.net For instance, reacting fluorene with nitric and sulfuric acid in water can produce 2-nitrofluorenone in high yield. researchgate.net More forceful conditions can lead to the formation of 2,7-dinitrofluorenone and 2,4,7-trinitrofluorenone. researchgate.net Milder, more regioselective methods have also been developed for both fluorene and its derivatives like 9,9'-spirobifluorene, allowing for high yields of 2-nitro and 2,2'-dinitro products. researchgate.netacs.org

Halogenation: The halogenation of fluorene typically occurs at the 2- and 2,7-positions. rsc.org Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in polar solvents are effective for synthesizing 2-halogeno- and 2,7-dihalogenofluorenes. rsc.org These reactions proceed via an electrophilic aromatic substitution pathway. wikipedia.orgbyjus.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation of 9H-fluorene, often using acetyl chloride and a Lewis acid catalyst like aluminum chloride, predominantly yields 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene. ruc.dkresearchgate.net The product distribution can be influenced by solvent polarity, temperature, and reaction time. ruc.dkresearchgate.net Under conditions with excess reagents, diacetylation occurs exclusively at the 2,7-positions to give 2,7-diacetyl-9H-fluorene in high yields. ruc.dkresearchgate.net The influence of existing substituents on the fluorene ring can profoundly affect the substitution pattern of subsequent diacetylation reactions. rsc.org

| Reaction | Reagents & Conditions | Major Product(s) | Typical Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, H₂O, 80°C | 2-Nitrofluorenone | 92% | researchgate.net |

| Dinitration | HNO₃, H₂SO₄, H₂O, harsher conditions | 2,7-Dinitrofluorenone | - | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS), polar solvent | 2-Bromofluorene / 2,7-Dibromofluorene | - | rsc.org |

| Acetylation (Mono) | CH₃COCl, AlCl₃, Dichloroethane | 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene | - | ruc.dk |

| Acetylation (Di) | Excess CH₃COCl, AlCl₃, Dichloroethane, reflux | 2,7-Diacetyl-9H-fluorene | >97% | ruc.dk |

For more precise control over the position of functionalization, directed metalation and cross-coupling reactions are powerful synthetic tools.

Directed Ortho-Metalation (DoM): DoM is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves a directing metalation group (DMG) that complexes with an organolithium reagent, guiding deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles. While the amide group in this compound could potentially act as a DMG, its distance from the fluorene rings makes direct ortho-metalation on the fluorene core by this mechanism unlikely. However, introducing a DMG (e.g., OCONR₂, CONR₂, OMe) onto the fluorene core itself would enable highly regioselective functionalization at the positions ortho to the DMG. organic-chemistry.orgunblog.fr For instance, fluorine atoms can act as directing groups for metalation, facilitating lithiation at the adjacent position. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used for forming carbon-carbon bonds. mdpi.comnih.gov This strategy is particularly effective for functionalizing fluorene derivatives. Typically, a halogenated fluorene (e.g., 2,7-dibromofluorene) is coupled with an organoboron reagent (like an arylboronic acid) in the presence of a palladium catalyst and a base. researchgate.net This allows for the introduction of aryl, heteroaryl, or other organic fragments onto the fluorene skeleton. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comyoutube.comyoutube.com

| Reactant 1 (Fluorene Derivative) | Reactant 2 (Coupling Partner) | Catalyst System | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aryl Halide (e.g., 2-Bromofluorene) | Arylboronic Acid | Pd(0) complex (e.g., Pd₂(dba)₃), Ligand (e.g., JohnPhos) | Base (e.g., Cs₂CO₃), THF/H₂O | 2-Arylfluorene | youtube.com |

| 2,7-Dihalofluorene | Arylboronic Acid | Pd/NiFe₂O₄ | DMF/H₂O | 2,7-Diarylfluorene | researchgate.net |

| 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene | 4-Iodotoluene (after transmetalation with ZnCl₂) | Pd(dba)₂, (2-furyl)₃P | - | Negishi Coupling Product | researchgate.net |

The C-9 position of the fluorene moiety is a key site for oxidation and reduction reactions, allowing for interconversion between fluorene, fluorenol, and fluorenone derivatives.

Oxidation: The methylene group (C-9) of 9H-fluorene and its derivatives can be readily oxidized to a carbonyl group to form the corresponding 9-fluorenone (B1672902). acs.org A highly efficient and environmentally friendly method involves aerobic oxidation using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (THF) under ambient conditions. rsc.orgresearchgate.net This method is effective for fluorenes bearing various substituents, including nitro, halogen, and alkyl groups. rsc.orgresearchgate.net Electrochemical oxidation is another method to achieve this transformation. acs.org

Reduction: The reduction of a 9-fluorenone derivative to the corresponding 9-fluorenol (a 9-hydroxyfluorene) is a common and important transformation. bu.edu This is typically achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, effectively reducing the ketone without affecting other functional groups on the aromatic rings. bu.edubrainly.combrainly.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. brainly.com Subsequent protonation, usually by the solvent (e.g., methanol) or during aqueous workup, yields the final alcohol product, 9-fluorenol. bu.edubrainly.com Further reduction of fluorenones can lead back to fluorene derivatives. For instance, the nitro group on a fluorene derivative can be reduced to an amino group using reagents like hydrazine. nih.gov

| Transformation | Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 9H-Fluorene derivative | Air (O₂), KOH, THF, ambient temp. | 9-Fluorenone derivative | rsc.orgresearchgate.net |

| Reduction | 9-Fluorenone | Sodium Borohydride (NaBH₄), Methanol | 9-Fluorenol | bu.edubrainly.com |

| Reduction | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Hydrazine | 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | nih.gov |

Stereoselective and Regioselective Synthesis of this compound Analogues

The synthesis of analogues of this compound can be achieved through a modular approach, involving the separate synthesis of functionalized fluorene and furan precursors followed by their coupling. This allows for the introduction of diversity at multiple points in the molecular scaffold.

The core synthetic strategy involves the amide bond formation between a 9-aminofluorene derivative and a furan-2-carboxylic acid derivative. Regio- and stereoselectivity are controlled during the synthesis of these precursors.

Synthesis of Furan-2-carboxamide Precursors: A variety of substituted furan-2-carboxamides can be prepared. nih.gov One common method begins with a substituted furan-2-carboxylic acid, which is activated using a coupling agent like 1,1'-carbonyldiimidazole (CDI) and then reacted with an appropriate amine. nih.gov Alternatively, regioselective synthesis of multisubstituted furans can be accomplished through various catalytic cyclization reactions, providing access to a wide range of functionalized furan cores that can be elaborated into the desired carboxamide. nih.govorganic-chemistry.org

Synthesis of Fluorene Precursors: The functionalization strategies described in Section 4.3 can be employed to synthesize a library of substituted 9-aminofluorenes.

Regioselective Functionalization: Electrophilic aromatic substitution, directed metalation, or cross-coupling reactions can be performed on a fluorene or fluorenone starting material to introduce desired substituents at specific positions (e.g., C-2, C-4, C-7).

Introduction of the Amino Group: The amino group at the C-9 position is typically installed via reductive amination of a 9-fluorenone precursor or by nucleophilic substitution on a 9-halofluorene.

Stereoselective Synthesis: For analogues with stereocenters at the C-9 position, asymmetric reduction of a prochiral 9-fluorenone or the use of chiral auxiliaries during the synthesis can be employed to achieve stereoselectivity. thieme-connect.de

Final Amide Coupling: The final step is the coupling of the synthesized furan-2-carboxylic acid (or its activated form, e.g., an acyl chloride) with the desired 9-aminofluorene derivative. Standard peptide coupling conditions can be utilized to form the target amide bond, yielding the final analogue. For instance, a boron trifluoride-catalyzed reaction has been used to synthesize functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides from 9-(phenylethynyl)-9H-fluoren-9-ols and 2-aminobenzamides. thieme-connect.deresearchgate.net

This modular approach provides a powerful platform for the stereoselective and regioselective synthesis of a diverse library of this compound analogues for further investigation.

Computational Chemistry and Theoretical Studies of N 9h Fluoren 9 Yl Furan 2 Carboxamide

Quantum Mechanical Studies for Electronic and Molecular Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies on N-(9H-fluoren-9-yl)furan-2-carboxamide focus on its electronic and molecular structure, providing a foundation for predicting its reactivity and behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine its optimized geometry and ground state properties. These calculations typically utilize a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately.

The optimized molecular structure reveals key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule. For instance, the planarity of the furan (B31954) ring and the fluorene (B118485) moiety, as well as the orientation of the amide linkage, are determined.

Illustrative Geometrical Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Amide) | ~1.23 Å |

| C-N (Amide) | ~1.35 Å | |

| C-C (Furan) | ~1.37 - 1.44 Å | |

| C-O (Furan) | ~1.36 Å | |

| C-C (Fluorene) | ~1.39 - 1.42 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~125° | |

| Dihedral Angle | Furan-Amide | Variable, defines conformation |

| Amide-Fluorene | Variable, defines conformation |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations. Actual values for this compound would require specific calculations.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is typically localized on the electron-rich furan and fluorene rings, while the LUMO may be distributed over the carboxamide group and the aromatic systems. This analysis is crucial for predicting how the molecule will interact with other chemical species.

Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.0 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These energy values are illustrative and are based on typical ranges observed for similar aromatic and heterocyclic compounds in computational studies. Precise values for this compound would require specific DFT calculations.

Conformational Landscape and Energy Barriers Analysis

The conformational flexibility of this compound is determined by the rotation around the single bonds connecting the furan, carboxamide, and fluorene moieties. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Studies on similar furan- and thiophene-based arylamides have shown that the interplay of intramolecular hydrogen bonding and steric effects governs their conformational preferences. nih.gov For this compound, the rotation around the C(furan)-C(amide) and N(amide)-C(fluorene) bonds would define its conformational landscape. The energy barriers between different conformers determine the ease with which the molecule can change its shape, which can have implications for its biological activity and physical properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical studies provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and intermolecular interactions.

Conformational Flexibility and Solvent Interactions

MD simulations can be used to explore the conformational flexibility of this compound in a more realistic environment, such as in a solvent. By simulating the molecule in a box of water or another solvent, it is possible to observe how the solvent molecules interact with the solute and influence its conformational preferences.

The simulations can reveal the time evolution of key dihedral angles, providing information on the accessible conformations and the frequency of transitions between them. Solvent interactions, such as hydrogen bonding between the amide group and water molecules, can stabilize certain conformations over others. The hydrophobic fluorene and furan moieties are likely to interact favorably with non-polar solvents or the non-polar regions of other molecules.

Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the macroscopic properties of a substance. MD simulations can be used to model the behavior of multiple this compound molecules in a condensed phase.

These simulations can identify the dominant intermolecular interactions, such as π-π stacking between the aromatic fluorene and furan rings, and hydrogen bonding between the amide groups of neighboring molecules. Understanding these interactions is important for predicting crystal packing, solubility, and other material properties. The arrangement of molecules in the condensed phase can also influence the compound's electronic and photophysical properties.

In Silico Approaches for Ligand-Target Interactions and Virtual Screening

The furan-2-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, and various computational methods have been employed to investigate its interactions with biological targets. Molecular docking, a prominent in silico technique, has been instrumental in elucidating the binding modes of furan-2-carboxamide derivatives with various enzymes and receptors.

One area of significant research has been the investigation of furan-2-carboxamides as quorum-sensing inhibitors in Pseudomonas aeruginosa, targeting the LasR protein. researchgate.netnih.gov Molecular docking studies have suggested that these compounds can fit into the ligand-binding pocket of LasR, establishing crucial interactions with key amino acid residues. researchgate.netnih.gov For instance, studies on a series of furan-2-carboxamides designed as bioisosteric replacements for furanones revealed that carbohydrazide (B1668358) derivatives exhibited excellent docking scores within the LasR binding site. researchgate.netnih.gov

Furthermore, furan/thiophene-2-carboxamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. bohrium.comomu.edu.tr Molecular docking simulations have been performed to predict the binding conformations and interactions of these compounds within the active sites of these enzymes. bohrium.comomu.edu.tr These computational models are often validated by and show good correlation with in vitro inhibition assays. bohrium.comomu.edu.tr

The insights gained from these in silico studies on various furan-2-carboxamide analogs can be extrapolated to hypothesize the potential ligand-target interactions of this compound. The bulky and hydrophobic 9H-fluoren-9-yl substituent would likely occupy a significant portion of a receptor's binding pocket, potentially forming hydrophobic and π-stacking interactions. Virtual screening campaigns could leverage these structural features to identify potential protein targets for which this compound may have a high affinity.

Interactive Data Table: Molecular Docking and Inhibition Data for Furan-2-Carboxamide Derivatives (Note: This data is for related furan-2-carboxamide compounds, not this compound itself, as specific data for the latter is not available.)

| Compound Type | Target Enzyme | Key Findings | Reference |

| Furan/thiophene-2-carboxamide derivatives | Urease, AChE, BChE | Compound 1 showed significant urease inhibition, while compound 3 was a potent inhibitor of AChE and BChE. Docking studies supported the experimental findings. | bohrium.comomu.edu.tr |

| Furan-2-carboxamide carbohydrazides | LasR (P. aeruginosa) | Exhibited favorable docking scores, suggesting a similar binding mode to related furanones. | researchgate.netnih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While a specific computational study on the reaction mechanism for the synthesis of this compound has not been reported, theoretical studies on the reactivity of the furan ring and the functionalization of fluorene derivatives provide a basis for understanding its formation.

The synthesis of amides from carboxylic acids or their derivatives (like acyl chlorides) and amines is a fundamental reaction in organic chemistry. Computational studies, often employing Density Functional Theory (DFT), can model the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of a leaving group. For the synthesis of this compound, this would involve the reaction of a furan-2-carbonyl derivative with 9-aminofluorene (B152764).

Furthermore, computational methods are invaluable in studying the stereoselectivity of reactions involving the furan ring, such as Diels-Alder reactions. researchgate.net While not directly related to the synthesis of the title compound, these studies demonstrate the capability of computational chemistry to predict and explain the outcomes of reactions involving the furan scaffold.

Transition state theory, a cornerstone of reaction dynamics, can be applied to computationally model the hypothetical "activated complex" that exists at the energy maximum along the reaction coordinate. fossee.in For the synthesis of this compound, computational modeling could elucidate the geometry and energy of the transition state for the nucleophilic attack of the amine on the carbonyl carbon, providing a deeper understanding of the reaction kinetics.

Supramolecular Chemistry and Non Covalent Interactions of N 9h Fluoren 9 Yl Furan 2 Carboxamide

Aromatic π-Stacking Interactions Involving the Fluorenyl Moiety

The large, planar, and electron-rich surface of the fluorenyl group in N-(9H-fluoren-9-yl)furan-2-carboxamide makes it a prime candidate for engaging in aromatic π-stacking interactions. These non-covalent forces are fundamental in stabilizing molecular conformations and directing the formation of extended supramolecular structures. In related fluorenyl-based systems, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, intermolecular π-π interactions between the benzene rings of adjacent fluorene (B118485) units have been observed, with centroid-centroid distances of 3.8081 (13) Å, leading to the formation of one-dimensional supramolecular architectures researchgate.net. The π-stacking interaction is a critical phenomenon in organic chemistry, influencing stereoselectivity in reactions and stabilizing complexes in host-guest systems mdpi.com.

Quantitative Assessment of Aromatic Stacking Strength

| Interaction Type | Typical Distance (Å) | Estimated Energy (kcal/mol) | Factors Influencing Strength |

| π-π Stacking | 3.4 - 3.8 | 1 - 5 | Geometry (offset, face-to-face), electrostatic potential, dispersion forces |

| CH-π Interactions | 2.5 - 3.5 | 0.5 - 2.5 | Nature of C-H bond, aromatic ring electronics |

| Amide-π Stacking | 3.7 - 3.9 | 1 - 4 | Relative orientation of amide dipole and aromatic quadrupole |

This table presents generalized data for non-covalent interactions relevant to the fluorenyl moiety, based on computational and experimental findings in related systems.

Role in Crystal Engineering and Self-Assembly Processes

In the realm of crystal engineering, π-stacking interactions involving the fluorenyl moiety are a powerful tool for directing the assembly of molecules into predictable and well-defined crystalline lattices. The planarity of the fluorene system facilitates the formation of ordered stacks, which can be further organized by other intermolecular forces. The compromise between hydrogen bonds and π-π stacking interactions is a defining factor in the stacking patterns of bulky luminophores coordinated to a metal center, leading to diverse motifs from dimeric associates to infinite 2D arrangements nih.gov. This principle is broadly applicable to the self-assembly of fluorenyl-containing organic molecules. The understanding and manipulation of these interactions are key to the successful design of cocrystals and other supramolecular structures mdpi.com.

Hydrogen Bonding Networks of the Amide and Furan (B31954) Oxygen Atoms

The this compound molecule possesses key functional groups capable of forming robust hydrogen bonding networks. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the furan ring contains an additional oxygen atom that can act as a hydrogen bond acceptor. These interactions are crucial in defining the supramolecular architecture of furan-2-carboxamide derivatives.

Host-Guest Chemistry and Molecular Recognition Properties

The defined structural and electronic features of this compound suggest its potential for applications in host-guest chemistry and molecular recognition. The fluorenyl group can act as a hydrophobic binding pocket or a surface for recognizing guest molecules through π-stacking and van der Waals interactions. The amide and furan functionalities provide sites for specific hydrogen bonding interactions with complementary guests.

Molecular recognition elements function by interacting with an analyte through a chemical equilibrium nih.gov. While specific host-guest studies involving this exact molecule are not documented, the principles of molecular recognition suggest that it could selectively bind to guests that are complementary in size, shape, and electronic properties. For example, the fluorenyl moiety could encapsulate small aromatic molecules, while the hydrogen bonding sites could interact with molecules containing complementary donor/acceptor groups.

Design and Construction of Supramolecular Architectures

The rational design and construction of complex supramolecular architectures rely on the predictable nature of non-covalent interactions. This compound serves as a versatile building block for such constructions. By modifying the substituents on either the fluorenyl or furan rings, it is possible to tune the intermolecular interactions and, consequently, the resulting supramolecular structures.

For instance, the introduction of additional hydrogen bonding sites could lead to the formation of more complex 2D or 3D networks. Similarly, altering the electronic properties of the aromatic rings could modulate the strength and geometry of π-stacking interactions, allowing for fine control over the packing arrangement in the solid state. The principles of crystal engineering, which involve understanding the hierarchy of intermolecular interactions, are central to designing such functional supramolecular materials mdpi.com.

Directed Self-Assembly in Solution and Solid State

The self-assembly of this compound into ordered structures is driven by the minimization of free energy through the formation of multiple non-covalent interactions. In solution, this can lead to the formation of aggregates, gels, or liquid crystalline phases, depending on the solvent and concentration. The balance between solute-solute and solute-solvent interactions governs the assembly process.

In the solid state, the directed self-assembly is evident in the crystal packing. The interplay between N-H···O hydrogen bonds forming amide tapes and π-π stacking of the fluorenyl groups is expected to be a dominant motif. The near planarity observed in a related structure, 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile, where the dihedral angle between the fluorene and furan ring systems is only 6.36 (7)°, suggests that the core structure of this compound is also relatively planar, facilitating efficient packing nih.gov. This inherent directionality in the intermolecular interactions allows for a degree of predictability in the solid-state assembly.

Applications in Medicinal Chemistry and Bioactive Molecule Design Through N 9h Fluoren 9 Yl Furan 2 Carboxamide Frameworks

Structure-Activity Relationship (SAR) Investigations of N-(9H-fluoren-9-yl)furan-2-carboxamide Analogues

While specific SAR studies on this compound are not extensively documented, valuable insights can be extrapolated from investigations into its core components: the furan-2-carboxamide core and the fluorene (B118485) ring system.

Insights from Furan-2-Carboxamide Analogues: Research on various furan-2-carboxamide derivatives has revealed key structural features that influence biological activity. ijabbr.com For instance, in a series of compounds designed as antibiofilm agents, the nature of the linker and the substituents on an attached phenyl ring were critical for activity. nih.gov Halogen substitutions (e.g., chlorine, bromine) on the phenyl ring generally led to better inhibition of biofilm formation. nih.gov This suggests that modifying the fluorene ring of this compound with halogen atoms or other electron-withdrawing groups could modulate its biological profile.

Insights from Fluorene-Carboxamide Analogues: In a related series of N-aryl-9-oxo-9H-fluorene-1-carboxamides investigated as potential anticancer agents, modifications to the fluorene ring were generally not well tolerated. nih.gov However, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with significantly improved potency, highlighting specific regions of the fluorenyl moiety that are amenable to substitution for enhancing bioactivity. nih.gov The replacement of the 9-oxo group with a 9H-fluorene was found to be tolerated, though it resulted in a twofold decrease in activity. nih.gov

These findings suggest that a systematic SAR investigation of this compound analogues would likely focus on:

Substitution on the fluorene ring: Introducing small, lipophilic, or electron-withdrawing groups at specific positions, analogous to the 7-position on the 9-oxo-fluorene scaffold, could enhance potency.

Substitution on the furan (B31954) ring: Although less explored in the context of this specific scaffold, modifications to the furan ring, such as at the 4- or 5-positions, could influence binding affinity and selectivity. ijabbr.com

Table 1: Inferred Structure-Activity Relationships for this compound Analogues

| Molecular Scaffold | Modification | Observed/Inferred Effect on Bioactivity | Reference |

| Furan-2-Carboxamide | Halogen substitution on terminal aryl ring | Increased antibiofilm activity | nih.gov |

| Furan-2-Carboxamide | Linker between carboxamide and aryl ring | Triazole and N-acylcarbohydrazide linkers showed the best activity | nih.gov |

| 9-Oxo-9H-fluorene-1-carboxamide | Substitution at the 7-position | Improved anticancer potency | nih.gov |

| 9-Oxo-9H-fluorene-1-carboxamide | Removal of 9-oxo group (to 9H-fluorene) | Tolerated, but with a ~2-fold decrease in activity | nih.gov |

Molecular Mechanisms of Interaction with Biological Macromolecules

The potential for this compound to interact with biological targets is governed by its capacity to form various non-covalent bonds. Its distinct structural features—a hydrogen-bond-donating amide proton, a hydrogen-bond-accepting carbonyl oxygen, and two extensive aromatic systems—dictate its primary modes of molecular recognition.

Hydrogen bonds are fundamental to the specific recognition and binding of ligands to biological macromolecules. The amide linkage in the this compound scaffold is a critical functional group for establishing such interactions. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.

In studies of related furan-2-carboxamides designed to inhibit the Pseudomonas aeruginosa quorum-sensing receptor LasR, molecular docking simulations proposed that the carbonyl group is essential for interacting with key amino acid residues like Trp60 or Tyr56 within the binding cavity. nih.gov This interaction mimics that of the natural furanone ligands, indicating the furan-2-carboxamide moiety can serve as a stable bioisostere for lactone rings, preserving crucial hydrogen bonding capabilities. nih.gov The carbohydrazide (B1668358) linker, which contains two acidic hydrogens, was also noted for its potential to form hydrogen bonds within the LasR cavity. nih.gov

The extensive, electron-rich π-systems of both the furan and the 9H-fluorene rings make this compound an ideal candidate for engaging in π-stacking interactions. These non-covalent interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) are crucial for stabilizing ligand-protein complexes.

The large, planar surface of the fluorenyl group can effectively stack against aromatic residues in a protein's binding pocket, contributing significantly to binding affinity. This type of interaction is a key consideration in the design of inhibitors for targets with aromatic-rich active sites. Similarly, the furan ring can participate in π-stacking, potentially interacting with different aromatic residues or adopting a conformation that allows for simultaneous interactions with multiple sites. nih.gov The combination of the fluorene and furan moieties may allow for enhanced affinity through cooperative π-stacking and hydrogen bonding interactions.

The this compound scaffold holds potential as a framework for enzyme inhibitors and allosteric modulators. Enzyme inhibition can occur through direct competition with the substrate at the active site or by binding to a secondary, allosteric site, which induces a conformational change that alters the enzyme's activity.

Studies on various furan-2-carboxamide derivatives have demonstrated their potential as enzyme inhibitors against a range of targets. For example, certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. researchgate.netconsensus.app Other related compounds, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease. nih.gov Furthermore, N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, which also feature a carboxamide linkage to a heterocyclic ring, have been evaluated as potent, nanomolar inhibitors of xanthine oxidase. researchgate.net

The bulky and rigid nature of the fluorenyl group could facilitate binding to allosteric sites, which are often less constrained than active sites. By occupying an allosteric pocket, an this compound derivative could modulate enzyme function without competing with the natural substrate, offering a more nuanced mechanism of action that can be advantageous in drug design.

Table 2: Potential Enzyme Targets for Furan-2-Carboxamide-Based Inhibitors

| Enzyme Target | Compound Class Studied | Type of Inhibition/Activity | Reference |

| Acetylcholinesterase (AChE) | Thiophene/furan-2-carboxamides | Enzyme Inhibition (Ki = 0.10 mM for CPD3) | researchgate.net |

| Butyrylcholinesterase (BChE) | Thiophene/furan-2-carboxamides | Enzyme Inhibition (Ki = 0.07 mM for CPD3) | researchgate.net |

| Urease | Thiophene/furan-2-carboxamides | Enzyme Inhibition (Ki = 0.10 mM for CPD1) | researchgate.net |

| SARS-CoV-2 Main Protease | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | Non-peptidomimetic Inhibition (IC50 = 1.55 µM for F8-B22) | nih.gov |

| Xanthine Oxidase | N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Nanomolar Inhibition | researchgate.net |

| LasR Receptor | Furan-2-carboxamides | Quorum Sensing Inhibition / Antagonist | nih.govnih.gov |

Design and Synthesis of this compound-Based Bioactive Agents

The design of bioactive agents based on the this compound scaffold often employs strategies such as bioisosteric replacement and diversity-oriented synthesis. A key design principle has been the replacement of chemically labile moieties, such as the lactone ring in N-acyl homoserine lactones (AHLs), with the more stable furan-2-carboxamide core to improve pharmacokinetic properties while maintaining biological activity. nih.govnih.gov

The synthesis of this compound and its derivatives is typically achieved through a standard amide coupling reaction. This involves the activation of furan-2-carboxylic acid followed by its reaction with 9-aminofluorene (B152764). A common method for activating the carboxylic acid is the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a highly reactive acylimidazolide intermediate that readily reacts with the amine. nih.gov

A general synthetic route is as follows:

Furan-2-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran (B95107), THF).

A coupling agent such as CDI is added, and the mixture is stirred, often with gentle heating, to form the activated acylimidazolide.

9-Aminofluorene is added to the reaction mixture.

The reaction proceeds, typically over several hours, to form the desired this compound product.

The final product is isolated and purified using standard techniques such as extraction and column chromatography.

This synthetic accessibility allows for the creation of a library of analogues by using substituted furan-2-carboxylic acids or substituted 9-aminofluorenes, facilitating comprehensive SAR studies. orientjchem.org

Development of this compound Scaffolds for Peptide Synthesis

The 9H-fluoren-9-yl group is a cornerstone of modern peptide chemistry, primarily through its use in the N-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. nih.govmdpi.com The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group of amino acids. Its key advantage is its stability under acidic conditions and its clean, quantitative removal by a mild base, typically piperidine.

While the fluorenyl part of the target molecule is central to peptide synthesis, the use of the entire this compound structure as a novel scaffold or building block in peptide chains, beyond its implicit connection to Fmoc chemistry, is not a widely reported application. The primary role of the fluorenyl group in this context remains as a component of the Fmoc protecting group attached to an amino acid, such as in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, which is an Fmoc-protected alanine derivative containing a furan moiety. medchemexpress.com The incorporation of such unnatural amino acids is a strategy to create peptides with novel structures and biological activities. researchgate.net However, this involves using a furan-containing amino acid protected by Fmoc, rather than incorporating the this compound molecule itself as a structural unit within a peptide backbone.

Materials Science and Advanced Functional Materials Incorporating N 9h Fluoren 9 Yl Furan 2 Carboxamide

Photophysical Properties and Applications in Organic Electronics

The photophysical properties of N-(9H-fluoren-9-yl)furan-2-carboxamide are largely dictated by the fluorene (B118485) unit, which is a well-known blue-emitting fluorophore. Fluorene and its derivatives are characterized by high photoluminescence quantum yields, excellent photostability, and a large Stokes shift. The rigid and planar structure of the fluorene core minimizes non-radiative decay pathways, leading to efficient light emission. The furan-2-carboxamide moiety, while not as strongly emissive as fluorene, can influence the electronic properties of the molecule through its electron-donating character and its ability to participate in hydrogen bonding.

The combination of these two moieties is expected to result in a molecule with strong blue fluorescence. The absorption and emission characteristics can be tuned by modifying the substitution pattern on either the fluorene or furan (B31954) rings. This tunability is a key feature for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The high fluorescence efficiency of the fluorene core makes this compound a potential candidate for use as an emissive layer or a host material in OLED devices.

Furthermore, the electrical properties of fluorene-based polymers suggest that materials incorporating this compound could exhibit good charge transport capabilities. The extended π-conjugation across the fluorene system facilitates the movement of charge carriers, which is essential for efficient device performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 1: Representative Photophysical Data for Fluorene-Amide Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| N-(9,9-diethyl-9H-fluoren-2-yl)acetamide | 310 | 345, 360 | 0.85 | Cyclohexane |

| 2-amino-N-(9,9-dihexyl-9H-fluoren-7-yl)benzamide | 350 | 440 | 0.65 | THF |

| N-(fluoren-9-ylidene)acetamide | 265, 370 | 450 | - | Chloroform |

Note: The data in this table is for illustrative purposes and represents values for structurally related compounds. Specific data for this compound is not currently available in public literature.

Design of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the fluorene moiety makes this compound a promising platform for the design of fluorescent probes and chemical sensors. The furan-2-carboxamide portion of the molecule can act as a recognition site for various analytes, including metal ions and anions. The binding of an analyte to the carboxamide group can induce changes in the photophysical properties of the fluorene fluorophore, leading to a detectable signal.

For instance, the nitrogen and oxygen atoms of the amide group can coordinate with metal ions. This coordination can lead to several effects, such as:

Fluorescence Quenching or Enhancement: The binding of a metal ion can either quench the fluorescence of the fluorene core through photoinduced electron transfer (PET) or enhance it by inhibiting PET or other non-radiative decay processes.

Spectral Shifts: The interaction with an analyte can alter the electronic environment of the fluorophore, causing a shift in the absorption or emission spectra.

The selectivity of the sensor can be tuned by modifying the structure of the furan-2-carboxamide binding site to favor interaction with a specific analyte. The high sensitivity of fluorescence-based detection methods makes these probes suitable for detecting trace amounts of analytes in various applications, including environmental monitoring and biological imaging.

Self-Assembled Organic Materials Based on this compound

The molecular structure of this compound contains features that can promote self-assembly into ordered supramolecular structures. The flat, aromatic surface of the fluorene ring can lead to π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. Additionally, the amide group is capable of forming strong and directional hydrogen bonds.

The interplay between π-π stacking of the fluorene units and hydrogen bonding of the amide groups can lead to the formation of various nano- and microstructures, such as nanofibers, nanoribbons, and vesicles, in solution or on surfaces. The morphology of these self-assembled structures can be controlled by factors such as solvent polarity, temperature, and concentration.

These self-assembled materials can have a range of potential applications. For example, self-assembled nanofibers could be used to create conductive nanowires for nanoelectronics, or as scaffolds for tissue engineering. The ability to control the assembly of these molecules opens up possibilities for the bottom-up fabrication of functional organic materials with tailored properties.

Integration into Polymeric and Hybrid Materials

This compound can be incorporated into polymeric and hybrid materials to impart specific functionalities. This can be achieved in several ways:

As a Monomer: The furan ring can be chemically modified to allow for its polymerization, leading to polymers with pendant N-(9H-fluoren-9-yl)amide groups. These polymers would be expected to exhibit the desirable photophysical properties of the fluorene moiety.

As a Functional Additive: The compound can be blended with a host polymer matrix to create a composite material. In this case, the this compound would act as a fluorescent dopant, enhancing the optical properties of the host material.

In Hybrid Materials: The molecule can be integrated into inorganic or organic-inorganic hybrid materials, such as sol-gel matrices or metal-organic frameworks (MOFs). This can lead to materials with combined properties, such as the processability of polymers and the high performance of inorganic components.

The integration of this compound into these materials can lead to applications in areas such as solid-state lighting, sensors, and advanced coatings. The robust photophysical properties of the fluorene core, combined with the versatility of the furan-2-carboxamide group, make this compound a valuable building block for the development of new functional materials.

Future Research Directions and Emerging Avenues for N 9h Fluoren 9 Yl Furan 2 Carboxamide

Exploration of Novel Synthetic Methodologies and Reaction Pathways

Future synthetic research on N-(9H-fluoren-9-yl)furan-2-carboxamide is expected to focus on developing more efficient, sustainable, and modular routes to access the core structure and its derivatives.

Key areas for exploration include:

Catalytic Amide Bond Formation: Traditional amide synthesis often relies on stoichiometric coupling reagents, which can be inefficient and generate significant waste. ucl.ac.uk Future methodologies will likely explore direct catalytic amide formation from furan-2-carboxylic acid and 9-aminofluorene (B152764). scispace.commdpi.com Research into novel catalysts, such as those based on boron or reusable heterogeneous systems like Al₂O₃, could provide greener and more atom-economical pathways. nih.govrsc.orgresearchgate.net

Diversity-Oriented Synthesis (DOS): A promising avenue is the development of DOS strategies to create libraries of this compound analogs. researchgate.netnih.gov This involves systematically modifying both the fluorene (B118485) and furan (B31954) rings with various functional groups to tune the molecule's electronic, physical, and biological properties. Techniques like late-stage C-H functionalization on either the furan or fluorene core could rapidly generate structural diversity from a common intermediate. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: To improve reaction efficiency, yield, and safety, researchers may turn to continuous flow or microwave-assisted organic synthesis. These technologies can enable precise control over reaction parameters, reduce reaction times, and facilitate scalability.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Amidation | Higher atom economy, reduced waste, milder reaction conditions. nih.govdntb.gov.ua | Development of novel boron-based or heterogeneous catalysts. rsc.orgresearchgate.net |

| Diversity-Oriented Synthesis | Rapid generation of a library of analogs for screening. researchgate.net | Modular synthetic routes and late-stage functionalization. nih.govmdpi.com |

| Advanced Technologies | Improved efficiency, scalability, and safety. | Implementation of flow chemistry and microwave-assisted protocols. |

Advanced Characterization of Dynamic Processes and Transient Intermediates

Understanding the dynamic behavior of this compound is crucial for designing materials and functional systems. Future research will require sophisticated characterization techniques to probe these processes.

Photophysical Dynamics: Given the fluorescent nature of the fluorene core, investigating the molecule's excited-state dynamics is a key research area. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, can map the energy relaxation pathways, identify excited states, and measure their lifetimes on timescales from femtoseconds to microseconds. nih.govacs.orgwikipedia.orgprinceton.edu This knowledge is vital for applications in organic light-emitting diodes (OLEDs) or sensors.

Transient Intermediates: The study of short-lived intermediates formed during the synthesis or degradation of the molecule can provide deep mechanistic insights. nih.gov Techniques like time-resolved infrared absorption spectroscopy can help to directly observe and characterize these transient species, clarifying reaction pathways. acs.orgnycu.edu.tw

Expanding the Scope of Supramolecular Assemblies and Functional Systems